1-(4-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-methylurea
Overview
Description
1-(4-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-methylurea is a chemical compound that belongs to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of the triazine ring and morpholine moiety in its structure imparts unique chemical and biological properties to this compound.
Preparation Methods
The synthesis of 1-(4-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-methylurea typically involves the reaction of 2,4-dichloro-6-morpholino-1,3,5-triazine with an appropriate amine derivative. The reaction is usually carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include an ice-bath to maintain a low temperature and ensure selective substitution of the chloride ion .
Chemical Reactions Analysis
1-(4-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-methylurea undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include sodium carbonate, morpholine, and various amine derivatives . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-methylurea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-methylurea involves its interaction with specific molecular targets and pathways. The triazine ring and morpholine moiety play a crucial role in its biological activity. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-methylurea can be compared with other similar compounds, such as:
2,4-Dichloro-6-morpholino-1,3,5-triazine: A precursor in the synthesis of the compound.
4-(Difluoromethyl)-5-(4-((3R,5)-3,5-dimethylmorpholino)-6-(( ): Another triazine derivative with similar chemical properties.
Tetrazole-containing derivatives of morpholin-4-yl-1,3,5-triazine: These compounds have been studied for their cytotoxic activity.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-[4-(4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-methylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN6O2/c1-17-15(23)18-11-4-2-10(3-5-11)12-19-13(16)21-14(20-12)22-6-8-24-9-7-22/h2-5H,6-9H2,1H3,(H2,17,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOTYESCDZFORK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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